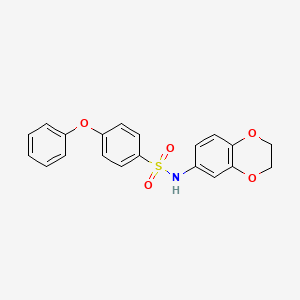

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core, a structure known for its pharmacological relevance. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (compound 3) serves as a parent molecule in multiple studies, synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides under basic conditions . Key spectral characterization methods (IR, <sup>1</sup>H-NMR, EI-MS) confirm the structural integrity of such compounds .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5S/c22-27(23,21-15-6-11-19-20(14-15)25-13-12-24-19)18-9-7-17(8-10-18)26-16-4-2-1-3-5-16/h1-11,14,21H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGPKFZHYQIOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-phenoxybenzenesulfonyl chloride. This reaction is carried out in the presence of a base, such as lithium hydride, in a solvent like N,N-dimethylformamide (DMF). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted sulfonamides .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cholinesterase, which play a role in neurotransmission. By binding to the active site of these enzymes, the compound prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Antibacterial Activity : Substituents with halogens (e.g., bromine in 5a ) enhance activity against Gram-negative bacteria like E. coli, while bulkier groups (e.g., 3-phenylpropyl in 5c ) abolish antibacterial effects .

- Lipoxygenase Inhibition : Aromatic substituents with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e ) improve enzyme inhibition, though efficacy remains inferior to the standard Baicalein (IC50: 22.41±1.3 mM) .

- Diversified Targets : Substituting the sulfonamide with a 4-chlorophenyl group shifts activity toward acetylcholinesterase inhibition (Alzheimer’s research) , while nitro groups (e.g., 5e in ) confer biofilm-inhibitory properties .

Analogues with Modified Core Structures

1,4-Dioxane-Containing Flavones and Coumarins

Compounds like 3',4'-(1",4"-dioxino) flavone (4f) and coumarin derivatives exhibit antihepatotoxic activity by reducing serum enzyme levels (SGOT, SGPT) in rats, comparable to silymarin . Though structurally distinct from sulfonamides, the shared 1,4-dioxane ring highlights its role in enhancing bioavailability and metabolic stability.

Dual Enzyme Inhibitors

Mechanistic and Structural Insights

- Antibacterial Action : Sulfonamides inhibit bacterial dihydropteroate synthase, but activity in benzodioxin derivatives depends on substituent hydrophobicity and steric effects. For example, 5a ’s bromoethyl group likely enhances membrane permeability .

- Enzyme Inhibition : Lipoxygenase inhibition by 5c and 5e may involve binding to the enzyme’s catalytic iron center, modulated by the electron-deficient aryl groups .

- Cytotoxicity : Nitro-substituted derivatives (5e , 5f ) exhibit mild cytotoxicity, suggesting a balance between bioactivity and safety .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 431.5 g/mol. The compound features a sulfonamide group which is known for its diverse biological activities.

Research indicates that sulfonamides, including this compound, may exert their biological effects through various mechanisms:

- Calcium Channel Modulation : Similar compounds have shown interactions with calcium channels, influencing cardiovascular functions such as perfusion pressure and coronary resistance .

- Antitumor Activity : Studies suggest that modifications in the sulfonamide structure can enhance antitumor properties by inhibiting cell proliferation in cancerous cells .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MG-63 (osteosarcoma) | 10.5 | Apoptosis induction |

| Control (AZM) | MG-63 | 15.0 | Standard treatment |

The compound showed a concentration-dependent inhibition of MG-63 cells, indicating its potential as an anticancer agent under both normoxic and hypoxic conditions .

Cardiovascular Effects

In isolated rat heart models, derivatives of benzene sulfonamides have been shown to affect perfusion pressure and coronary resistance significantly. For example:

| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |

| This compound | TBD* | TBD* |

These findings suggest that the compound may interact with biomolecules regulating blood pressure and vascular resistance .

Case Studies

Case Study 1: Antitumor Efficacy in Osteosarcoma

A study involving the application of this compound on MG-63 cells revealed a significant reduction in cell viability compared to control treatments. The study utilized the sulforhodamine B (SRB) assay to quantify cell proliferation and apoptosis induction.

Case Study 2: Cardiovascular Impact

In another investigation focusing on cardiovascular effects, researchers evaluated the impact of various benzene sulfonamides on isolated rat hearts. The results indicated that certain derivatives could effectively lower perfusion pressure and coronary resistance over time .

Q & A

Q. Q1: What is the optimal method for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenoxybenzene-1-sulfonamide?

A: The core synthesis involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative (e.g., 4-phenoxybenzenesulfonyl chloride) under alkaline conditions. Key steps:

- Reaction Setup : Use aqueous Na₂CO₃ (10%) to maintain pH 9–10, enabling nucleophilic substitution at the amine group .

- Solvent & Base : DMF with catalytic LiH enhances reactivity for N-alkylation/aralkylation steps .

- Purification : Monitor via TLC; precipitate products using ice-cold water or solvent extraction (e.g., CHCl₃) .

- Characterization : Confirm structure via FTIR (S=O stretching ~1350 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), and HR-MS .

Q. Q2: What spectroscopic techniques are critical for structural confirmation?

A:

- ¹H NMR : Identifies benzodioxin protons (δ 4.2–4.4 ppm for –O–CH₂–CH₂–O–) and sulfonamide NH (δ ~8.5 ppm) .

- FTIR : Confirm sulfonamide formation (asymmetric S=O stretch at 1340–1360 cm⁻¹) .

- Elemental Analysis : Validate molecular formula (e.g., C₂₅H₂₆N₂O₆S requires C: 62.23%, H: 5.43%, N: 5.81%) .

Advanced Synthesis & Optimization

Q. Q3: How can reaction yields be improved during N-substitution?

A:

- Dynamic pH Control : Maintain pH 9–10 with Na₂CO₃ to stabilize the amine nucleophile .

- Solvent Choice : DMF increases solubility of intermediates; LiH improves deprotonation efficiency .

- Reaction Time : Optimize to 3–4 hours (monitored via TLC) to minimize side products .

- Workup : For hydrophobic derivatives, use CHCl₃ extraction instead of precipitation .

Q. Q4: How to troubleshoot low yields in sulfonamide coupling?

A:

- Reagent Purity : Ensure anhydrous sulfonyl chloride to avoid hydrolysis .

- Stoichiometry : Use a 1:1.1 molar ratio of amine to sulfonyl chloride to drive completion .

- Temperature : Room temperature (25°C) prevents decomposition of sensitive intermediates .

Biological Activity & Assays

Q. Q5: What assays evaluate antibacterial activity for this compound?

A:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) in µg/mL .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and triplicate replicates for statistical validity (mean ± SEM) .

Q. Q6: How to design enzyme inhibition studies (e.g., lipoxygenase or α-glucosidase)?

A:

- Enzyme Source : Use purified lipoxygenase (e.g., soybean LOX) or α-glucosidase (yeast) .

- Kinetic Assays : Measure IC₅₀ via UV-Vis (lipoxygenase: 234 nm for conjugated diene formation; α-glucosidase: 405 nm for p-nitrophenol release) .

- Positive Controls : Baicalein (lipoxygenase) or acarbose (α-glucosidase) .

Data Analysis & Contradictions

Q. Q7: How to resolve discrepancies in enzyme inhibition results across studies?

A:

- Assay Conditions : Standardize pH, temperature, and substrate concentration (e.g., LOX activity is pH-dependent) .

- Compound Stability : Test degradation in DMSO/buffer via HPLC over 24 hours .

- Molecular Docking : Use AutoDock Vina to compare binding modes with enzyme active sites (e.g., LOX’s hydrophobic pocket) .

Q. Q8: Why might antibacterial activity vary between similar derivatives?

A:

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) enhance membrane penetration, while bulky groups reduce it .

- MIC Reproducibility : Confirm via triplicate testing; inconsistent results may stem from bacterial strain variability .

Structural & Computational Insights

Q. Q9: How does X-ray crystallography aid in structural validation?

A:

- Crystal Structure : Resolve bond angles/planarity (e.g., benzodioxin ring puckering) and confirm sulfonamide geometry (e.g., C–S–N torsion angles) .

- Comparative Analysis : Overlay with related structures (e.g., fluorobenzene-sulfonamide analogs) to identify steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.